molecular formula C14H14N2O2 B11712141 Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- CAS No. 109392-88-3

Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Cat. No.: B11712141
CAS No.: 109392-88-3
M. Wt: 242.27 g/mol
InChI Key: FLUWUUPEIABQQO-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) and Pyrrolidine (B122466) Chemistry

The chemical identity of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is best understood by examining its three fundamental components. The naphthalene system provides a rigid, planar, and aromatic backbone. As the simplest polycyclic aromatic hydrocarbon, naphthalene and its derivatives are extensively used as platforms in medicinal chemistry and materials science due to their diverse biological activities and versatile reactivity. mdpi.com

In contrast, the pyrrolidine ring is a five-membered, saturated heterocycle containing a nitrogen atom. wikipedia.org Unlike the flat structure of naphthalene, the pyrrolidine ring is non-planar and flexible, a feature that is highly valued in drug design for exploring three-dimensional chemical space and optimizing interactions with biological targets. researchgate.netnih.govnih.gov The nitrogen atom imparts basicity and acts as a key site for substitution. wikipedia.org

The third component, the nitro group (NO₂), is a strong electron-withdrawing group. Its presence on the naphthalene ring significantly alters the electronic properties of the aromatic system, making it more electron-deficient. This electronic modification is crucial for influencing the molecule's reactivity, particularly in its synthesis.

The combination of these three units results in a hybrid structure with distinct characteristics: the lipophilic, aromatic naphthalene core is linked to a polar, basic, and three-dimensional pyrrolidine moiety, with its electronic character modulated by the nitro substituent.

Table 1: Physicochemical Properties of Parent Scaffolds
PropertyNaphthalenePyrrolidine
FormulaC₁₀H₈C₄H₉N
Molar Mass128.17 g/mol71.12 g/mol
AppearanceWhite crystalline solidColorless liquid
StructurePlanar, aromaticNon-planar, saturated heterocycle
Acidity (pKa)Not applicable~11.3 (of conjugate acid)
Key FeatureRigid, aromatic coreFlexible, basic, sp³-rich

Historical Perspective on the Synthesis and Study of Nitro-Naphthyl-Pyrrolidine Derivatives

The synthetic history of compounds like Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is not tied to a single discovery but rather to the parallel development of several key areas in organic chemistry. The study of nitronaphthalenes dates back to the early 20th century, with established protocols for the nitration of naphthalene to produce various isomers, including dinitronaphthalenes. google.com These nitro-derivatives were historically important as intermediates in the synthesis of dyes and other chemicals. google.com

The core reaction enabling the synthesis of the target compound is Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the attachment of a potent electron-withdrawing group, such as a nitro group, at a position ortho or para to a leaving group dramatically activates the ring toward nucleophilic attack. byjus.comwikipedia.orgmasterorganicchemistry.com This principle became a cornerstone of aromatic chemistry throughout the mid-20th century.

The synthesis of N-aryl pyrrolidines, including those attached to a naphthalene core, historically relied on this SNAr mechanism. The process would typically involve the reaction of a halo-nitronaphthalene (e.g., 1-chloro-4-nitronaphthalene) with pyrrolidine. In this reaction, the pyrrolidine acts as the nucleophile, displacing the halide on the electron-deficient naphthalene ring. The reaction is facilitated by the nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com Early studies of nitro-naphthylamine derivatives further established the reactivity patterns of these systems. rsc.org

Significance of the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- Scaffold in Contemporary Chemical Research

The significance of the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- scaffold in modern research lies in its role as a versatile building block in the design of new functional molecules. In medicinal chemistry, the combination of a flat aromatic moiety with a three-dimensional saturated heterocycle is a well-established strategy for developing new drug candidates. researchgate.netnih.gov The naphthalene core can engage in π-stacking interactions, while the pyrrolidine ring can adopt specific conformations to fit into protein binding pockets. nih.gov

Naphthalene derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. mdpi.comresearchgate.net Similarly, the pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs. nih.govmdpi.com Therefore, the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- structure represents a promising starting point for creating libraries of novel compounds for biological screening. The nitro group, besides its synthetic utility, can also act as a hydrogen bond acceptor or be chemically reduced to an amino group, providing a handle for further molecular diversification.

Overview of Major Research Themes and Methodologies Applied to Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Research involving the Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- scaffold and its analogs generally follows two main themes: the development of synthetic methodologies and the exploration of its chemical and biological properties.

Synthetic Methodology Development: While classical SNAr reactions remain a viable route, contemporary research focuses on more efficient and versatile methods for forming the crucial carbon-nitrogen bond. Modern approaches include transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) or carboamination reactions provide powerful tools for constructing N-aryl pyrrolidines under milder conditions and with broader substrate scope. nih.gov Recent studies have also explored copper-mediated C-H functionalization, which can create C-N bonds on aromatic systems, including naphthyl derivatives, with high selectivity. acs.org The development of reductive amination techniques using diketone precursors also represents an efficient modern strategy for synthesizing N-aryl-substituted pyrrolidines. nih.gov

Exploration of Properties and Applications: A primary research activity for a novel scaffold like this involves thorough characterization and property evaluation. Key methodologies include:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the structure and connectivity of the molecule. Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern.

Biological Screening: Given the pharmacological importance of the naphthalene and pyrrolidine motifs, derivatives of this scaffold are logical candidates for screening in various biological assays. This could include testing for anticancer, antimicrobial, or anti-inflammatory activity, where related compounds have shown promise. mdpi.comresearchgate.net

Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), can be employed to understand the molecule's electronic structure, conformation, and reaction mechanisms, complementing experimental findings. beilstein-journals.org

Table 2: Common Research Methodologies
Methodology TypeSpecific TechniquePurpose
SynthesisNucleophilic Aromatic Substitution (SNAr)Classical method for C-N bond formation.
Palladium-Catalyzed Cross-CouplingModern, versatile method for synthesizing N-aryl pyrrolidines. nih.gov
Structural AnalysisNMR SpectroscopyElucidation of molecular structure and connectivity.
Mass SpectrometryConfirmation of molecular weight and formula.
Property EvaluationIn vitro Biological AssaysScreening for potential pharmacological activity. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109392-88-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-(4-nitronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H14N2O2/c17-16(18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2

InChI Key

FLUWUUPEIABQQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Pyrrolidine, 1 4 Nitro 1 Naphthalenyl and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. amazonaws.comias.ac.innumberanalytics.com By mentally breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be designed. amazonaws.comias.ac.innumberanalytics.com For Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)-, the primary disconnection is at the C-N bond, separating the pyrrolidine ring and the 4-nitro-1-naphthalenyl scaffold. This suggests that the synthesis can be achieved by reacting a pyrrolidine derivative with a suitable 4-nitro-1-naphthalenyl precursor.

The 4-nitro-1-naphthalenyl scaffold is a crucial component in the synthesis of the target molecule. Several methods can be employed for its preparation. One common approach is the nitration of 1-substituted naphthalenes. For instance, 1-naphthylamine (B1663977) can be nitrated to yield 4-nitro-1-naphthylamine (B40213). orgsyn.org Similarly, 1-nitronaphthalene (B515781) can be converted to 4-nitro-1-naphthylamine using hydroxylamine (B1172632) hydrochloride. orgsyn.org

Another key precursor is 1-iodo-4-nitronaphthalene, which can be synthesized and subsequently used in coupling reactions. nih.gov The nitro group's position on the naphthalene (B1677914) ring significantly influences the reactivity of the scaffold in subsequent reactions. The 4-nitro-1-naphthol (B44699) is another relevant precursor, characterized by a nitro group at the 4th position and a hydroxyl group at the 1st position of the naphthalene ring. chemsynthesis.com

PrecursorStarting MaterialKey ReagentsReference
4-Nitro-1-naphthylamine1-NaphthylamineNitrating agents orgsyn.org
4-Nitro-1-naphthylamine1-NitronaphthaleneHydroxylamine hydrochloride, Potassium hydroxide orgsyn.org
1-Iodo-4-nitronaphthaleneNot specifiedNot specified nih.gov
4-Nitro-1-naphtholNot specifiedNot specified chemsynthesis.com

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in many biologically active compounds. researchgate.net There are numerous strategies for the synthesis and derivatization of the pyrrolidine nucleus. One of the most common methods for forming the pyrrolidine ring is through the cyclization of primary amines with 1,4-dihalides or 1,4-diols. thieme-connect.com Reductive amination of dicarbonyl compounds, such as 2,5-hexanedione, with anilines is another effective method for constructing N-aryl-substituted pyrrolidines. nih.gov

Modern synthetic methods have also been developed for the derivatization of the pyrrolidine ring. For example, palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines allows for the introduction of various aryl groups. Similarly, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine provides a route to a diverse array of 2-aryl-N-Boc-pyrrolidines. researchgate.netnih.gov These methods offer high levels of control over the regioselectivity and stereoselectivity of the derivatization.

Classical Synthetic Routes to Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Classical synthetic routes for the formation of the target compound primarily involve the coupling of the two key precursors identified in the retrosynthetic analysis.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds. nih.gov In the context of synthesizing Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, this strategy involves the reaction of pyrrolidine with a naphthalene ring that is activated towards nucleophilic attack. The presence of the electron-withdrawing nitro group at the 4-position of the naphthalene ring makes the 1-position susceptible to nucleophilic substitution. mdpi.com

A typical SNAr reaction would involve reacting 1-halo-4-nitronaphthalene (e.g., 1-fluoro- or 1-chloro-4-nitronaphthalene) with pyrrolidine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction mechanism is generally believed to proceed through a stepwise pathway involving the formation of a Meisenheimer complex. nih.gov

ElectrophileNucleophileConditionsProduct
1-Fluoro-4-nitrobenzenePyrrolidineContinuous flow1-(4-Nitrophenyl)pyrrolidine
2-Methoxy-3-X-5-nitrothiophenesPyrrolidineExcess pyrrolidine2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophenes

Reductive amination is a versatile method for the synthesis of amines and can be adapted for the construction of N-aryl pyrrolidines. nih.govresearchgate.net One approach involves the reaction of a primary amine with a 1,4-dicarbonyl compound, followed by reduction of the resulting imine or enamine intermediates. For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, this would entail reacting 4-nitro-1-naphthylamine with a suitable 1,4-dicarbonyl compound like succinaldehyde (B1195056) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran, in the presence of a reducing agent such as sodium borohydride (B1222165). thieme-connect.com

An alternative strategy is the reductive cyclization of a precursor containing both the amine and a suitable leaving group. For instance, the reaction of 4-nitro-1-naphthylamine with a 1,4-dihalobutane would first lead to an N-alkylated intermediate, which could then undergo intramolecular cyclization to form the pyrrolidine ring.

Amine ComponentCarbonyl/Dihalide ComponentReducing Agent/ConditionsReference
Primary Amines2,5-DimethoxytetrahydrofuranSodium borohydride thieme-connect.com
Anilines2,5-HexanedioneIridium-catalyzed transfer hydrogenation nih.gov

Modern and Green Chemistry Approaches in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. mdpi.comejcmpr.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comejcmpr.com

For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- and its analogues, several modern and green chemistry approaches can be envisioned. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines. mdpi.com Ultrasound-assisted synthesis is another green technique that can enhance reaction rates, as demonstrated in the synthesis of naphthalimide derivatives. researchgate.net

The use of recyclable catalysts and solvent-free reaction conditions are also key principles of green chemistry. mdpi.com For instance, developing a catalytic system for the direct C-N coupling of pyrrolidine with a 4-nitro-1-naphthalenyl precursor that can be easily recovered and reused would represent a significant advancement. Furthermore, exploring one-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, can improve atom economy and reduce the number of purification steps. researchgate.net

Green Chemistry ApproachAdvantagesPotential Application
Microwave-assisted synthesisFaster reaction times, higher yieldsSNAr or reductive amination reactions
Ultrasound-assisted synthesisEnhanced reaction ratesSynthesis of precursors or final product
Recyclable catalystsReduced waste, cost-effectiveC-N coupling reactions
Solvent-free conditionsReduced environmental impactSolid-state or neat reactions

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to compounds with improved yields and milder reaction conditions. For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- and its analogues, transition metal catalysis is particularly relevant.

Transition Metal Catalysis: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. libretexts.orgorganic-chemistry.orgacsgcipr.org This reaction is highly effective for coupling aryl halides or triflates with amines. In the context of the target molecule, this would involve the reaction of 1-chloro- or 1-bromo-4-nitronaphthalene (B2987662) with pyrrolidine. nih.gov The catalytic cycle typically involves a Palladium(0) species that undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the desired N-arylated product and regenerate the catalyst. libretexts.org Various palladium precursors and specialized phosphine (B1218219) ligands (such as X-Phos) can be employed to optimize the reaction for specific substrates. nih.gov While historically reliant on precious metals like palladium, research is ongoing into using more abundant base metals like copper or nickel for similar transformations. acsgcipr.org

Catalyst SystemReactantsTypical ConditionsAdvantage
Pd(OAc)₂ / X-Phos1-Bromo-4-nitronaphthalene, PyrrolidineBase (e.g., KOt-Bu), Toluene (B28343), 100 °CHigh yields, broad substrate scope nih.gov
Palladium NanoparticlesAryl Halides, AminesLigand-free conditions, aqueous mediaRecyclable catalyst, environmentally benign nih.gov
Copper-based catalystsAryl Halides, AminesMilder conditions than traditional Ullmann reactionLower cost compared to Palladium acsgcipr.org

Organocatalysis: While direct organocatalytic synthesis of the target compound is less common, organocatalysts are widely used in the synthesis of chiral pyrrolidine derivatives, which can then be used to create chiral analogues. mdpi.com For instance, proline and its derivatives are well-known organocatalysts for various asymmetric transformations. mdpi.com Furthermore, N-heterocyclic carbenes (NHCs) have emerged as versatile ligands in metal catalysis and have also been used as organocatalysts themselves in certain reactions. researchgate.net

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and efficiency. youtube.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions (temperature, pressure, and residence time). chimia.ch

This methodology is well-suited for the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, especially for reactions that are highly exothermic or involve hazardous reagents or intermediates. youtube.com For example, the nucleophilic aromatic substitution between 4-fluoro-1-nitrobenzene and pyrrolidine has been successfully performed under continuous flow conditions. researchgate.net This approach allows for rapid heating and cooling, minimizing the formation of byproducts and enhancing safety by reducing the volume of reactive material at any given time. youtube.com The application of flow chemistry has been demonstrated for the synthesis of various naphthalimide derivatives, highlighting its potential for producing naphthalene-containing compounds with high yield and purity. researchgate.netbohrium.com

Advantages of Flow Synthesis:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or hazardous materials. youtube.com

Improved Yield and Purity: Precise control over reaction parameters often leads to cleaner reactions and higher yields. bohrium.com

Scalability: Production can be easily scaled up by running the system for longer periods. chimia.ch

Automation: Flow systems are amenable to automation, allowing for high-throughput synthesis and optimization. chemrxiv.org

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, efforts are being made to develop synthetic methods that minimize or eliminate the use of hazardous solvents. researchgate.net

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions. oatext.com For the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, a mixture of the solid reactants (e.g., 1-chloro-4-nitronaphthalene (B1347161) and a solid pyrrolidine salt or adduct) could potentially be irradiated with microwaves to induce the reaction. This approach reduces waste and simplifies product purification. oatext.com

Environmentally Benign Solvents: When a solvent is necessary, the focus is on replacing hazardous solvents like toluene or dioxane with greener alternatives. acsgcipr.org Water is an ideal green solvent, and certain catalytic systems, such as those using palladium nanoparticles, can be effective in aqueous media. nih.gov Other environmentally benign options include ethanol, which can be used for the recrystallization of the final product, or using inorganic nitrates adsorbed on silica (B1680970) gel for nitration steps in the synthesis of precursors. researchgate.netorgsyn.org

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has become a standard technique in organic synthesis to accelerate reaction rates and improve yields. nih.gov It utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. nih.govukm.my This method is particularly effective for reactions like nucleophilic aromatic substitution and transition metal-catalyzed couplings. nih.govijprs.com The synthesis of various naphthalene-containing compounds, including naphthalimides and naphthimidazoles, has been significantly improved by using microwave assistance, reducing reaction times from hours to minutes. ijprs.comresearchgate.net It is highly probable that the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- via SNAr or Buchwald-Hartwig amination could be similarly optimized. nih.gov

MethodReaction Time (Conventional)Reaction Time (Microwave)Yield Improvement
Thiourea Synthesis6 hours5 minutes31-82% to 82-89% ukm.my
Naphthalimide SynthesisSeveral hoursMinutesSignificant rate acceleration researchgate.net
Naphthimidazole Synthesis2-12 hours2-5 minutes34-70% to 82-94% ijprs.com

Photochemical Synthesis: Photochemical methods involve the use of light to initiate chemical reactions. While photochemical routes for C-N bond formation exist, their application to the direct synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is not widely reported in the reviewed literature. More commonly, photochemical reactions are used in related areas, such as the synthesis of catalysts or the functionalization of different heterocyclic systems.

Purification and Isolation Techniques for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for the isolation and purification of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent (such as ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica gel). The crude mixture is loaded onto a column, and a solvent (eluent) is passed through, carrying the components at different rates. rsc.org Automated flash chromatography systems can streamline this process. rsc.org

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). This is often part of the initial work-up procedure. rsc.org

Distillation: If the product is a liquid or a low-melting solid, and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method. google.com In some cases, impurities like residual pyrrolidine can be removed by treating the crude mixture with an acid, which forms a non-volatile salt with the impurity, allowing the desired product to be distilled. google.com

Stereoselective Synthesis of Chiral Analogues of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

The development of chiral analogues of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- requires stereoselective synthesis methods. Chirality can be introduced through several strategies, typically focusing on creating stereocenters on the pyrrolidine ring.

Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure pyrrolidine derivative. Substituted chiral pyrrolidines are a crucial class of compounds, and many synthetic routes to these building blocks exist. mdpi.comresearchgate.net Reacting a chiral pyrrolidine with 1-halo-4-nitronaphthalene would directly lead to a chiral analogue of the target compound.

Asymmetric Catalysis: This approach involves using a chiral catalyst to control the stereochemical outcome of a reaction.

Chiral Transition Metal Complexes: Transition metals (e.g., Rhodium, Ruthenium, Cobalt) can be coordinated with chiral ligands to create catalysts that can induce enantioselectivity in a variety of transformations, including hydrogenations or C-H insertion reactions to form chiral pyrrolidines. nih.gov

Chiral Organocatalysts: As mentioned, chiral pyrrolidine derivatives themselves are excellent organocatalysts. mdpi.com They can be used to synthesize more complex chiral molecules. For example, a chiral prolinamide catalyst could be used in an asymmetric Michael addition to a nitroalkene as a key step in building a functionalized, chiral pyrrolidine ring that could later be attached to the nitronaphthalene core. mdpi.com

The choice of strategy depends on the desired location of the stereocenter and the availability of the necessary chiral precursors or catalysts.

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-". Beyond simple one-dimensional spectra, a variety of specialized NMR experiments are employed to probe through-bond and through-space correlations, molecular motion, and the solid-state conformation of the molecule.

Two-dimensional (2D) NMR spectroscopy provides a detailed connectivity map of the atoms within the "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" molecule. By spreading the NMR signals across two frequency dimensions, these techniques resolve spectral overlap and reveal intricate correlations that are not apparent in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying spin-coupled protons. For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", COSY spectra would reveal the connectivity of protons within the pyrrolidine (B122466) ring and the naphthalene (B1677914) core. For instance, cross-peaks would be observed between adjacent protons on the pyrrolidine ring, confirming their scalar coupling. Similarly, correlations between neighboring aromatic protons on the naphthalene ring would help in their sequential assignment. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. In the case of "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", each protonated carbon would exhibit a cross-peak with its corresponding proton(s), allowing for the unambiguous assignment of the pyrrolidine and naphthalene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com This technique is particularly powerful for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations between the protons on the pyrrolidine ring and the carbon atoms of the naphthalene ring, confirming the attachment of the pyrrolidine moiety to the C1 position of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry. researchgate.netnih.govacs.org For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", NOESY can reveal through-space interactions between the protons of the pyrrolidine ring and the protons on the naphthalene ring, which can help to define the preferred orientation of the pyrrolidine group relative to the naphthalene plane.

A representative table of expected 2D NMR correlations for "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" is presented below, based on the analysis of similar molecular structures.

Proton (¹H) COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C) NOESY Correlations (¹H)
H-2', H-5'H-3', H-4'C-2', C-5'C-1, C-3', C-4'H-3', H-4', H-8
H-3', H-4'H-2', H-5'C-3', C-4'C-2', C-5'H-2', H-5'
H-2H-3C-2C-4, C-8aH-3
H-3H-2C-3C-1, C-4aH-2
H-5H-6C-5C-7, C-8aH-6
H-6H-5, H-7C-6C-8, C-4aH-5, H-7
H-7H-6, H-8C-7C-5, C-8aH-6, H-8
H-8H-7C-8C-1, C-6, C-8aH-7, H-2', H-5'

The "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" molecule possesses rotational freedom around the C-N bond connecting the naphthalene ring to the pyrrolidine nitrogen. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics and to determine the energy barriers associated with these rotational processes. nih.govmontana.edunih.gov

At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, leading to the observation of distinct signals for atoms in different conformational environments. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of the exchange process and, subsequently, the activation energy (ΔG‡) for the rotation. For N-aryl amines and related compounds, these rotational barriers can provide valuable information about steric hindrance and electronic effects. researchgate.net

In "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", restricted rotation around the C1-N bond could lead to distinct signals for the protons on the pyrrolidine ring that are proximal and distal to the nitro group. A variable-temperature NMR study would allow for the determination of the rotational barrier, providing insights into the steric interactions between the pyrrolidine ring and the peri-hydrogen at the C8 position of the naphthalene ring.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers a unique window into the molecular structure and packing in the crystalline state. nih.gov For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", ssNMR can be used to:

Determine the molecular conformation in the solid state: The conformation adopted by the molecule in a crystal lattice may differ from that in solution due to packing forces. ssNMR can reveal these differences.

Investigate polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra, making it a valuable tool for identifying and characterizing polymorphs.

Probe intermolecular interactions: ssNMR can provide information about intermolecular contacts and packing arrangements in the crystal lattice.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts observed in the solid state can be sensitive to subtle changes in molecular geometry and intermolecular interactions. nih.gov

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about intermolecular interactions, such as hydrogen bonding.

Both IR and Raman spectroscopy are used to identify the functional groups present in "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-". nih.gov The key vibrational modes expected for this molecule include:

N-O stretching vibrations: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds. spectroscopyonline.comorgchemboulder.com

C-N stretching vibrations: The stretching of the C-N bond between the naphthalene ring and the pyrrolidine nitrogen is also expected to give rise to a characteristic band.

Aromatic C-H and C=C stretching: The naphthalene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Aliphatic C-H stretching: The CH₂ groups of the pyrrolidine ring will have symmetric and asymmetric stretching vibrations in the 2970–2820 cm⁻¹ region. researchgate.net

A table of expected IR and Raman active vibrational modes for "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-" is provided below, based on data from similar compounds. nih.govspectroscopyonline.comorgchemboulder.comresearchgate.netnih.govkisti.re.krrsc.org

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch2970-28202970-2820
Asymmetric NO₂ stretch1550-14751550-1475
Aromatic C=C stretch1600-14001600-1400
Symmetric NO₂ stretch1360-12901360-1290
C-N stretch1350-12501350-1250

Advanced techniques such as Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for the analysis of solid samples with minimal sample preparation. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to IR spectroscopy.

Far-infrared (Far-IR) and Terahertz (THz) spectroscopy probe low-frequency vibrations, typically below 600 cm⁻¹. adelaide.edu.auresearchgate.netresearchgate.net These low-energy modes correspond to collective motions of the molecule, such as intermolecular vibrations and lattice modes in the crystalline state. For "Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-", THz spectroscopy can provide a unique fingerprint of its crystalline form. nih.gov The position and intensity of the absorption peaks in the THz region are highly sensitive to the crystal packing and can be used to distinguish between different polymorphs. These low-frequency vibrational modes are influenced by weak intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, providing valuable insights into the solid-state structure of the compound.

Mass Spectrometry for Fragmentation Pathways and Isotopic Distribution

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. Advanced mass spectrometry techniques can provide detailed information about a molecule's structure and composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, with the chemical formula C₁₄H₁₄N₂O₂, the theoretical exact mass can be calculated. This calculated value serves as a crucial reference for its identification in complex mixtures.

Table 1: Theoretical Exact Mass of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Molecular Formula Calculated Exact Mass (m/z)

Note: This is a theoretical value. Experimental verification is required.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a selected ion and then analyze the resulting fragment ions. This technique is instrumental in elucidating the structure of a molecule. While no specific MS/MS studies on Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- have been found, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of nitronaphthalene and N-aryl pyrrolidine compounds.

A likely fragmentation pathway would involve the initial loss of the nitro group (NO₂) or the pyrrolidine ring. Further fragmentation could involve the cleavage of the pyrrolidine ring itself. The study of related nitronaphthalene compounds often shows the loss of NO₂ followed by the elimination of CO. For compounds containing a pyrrolidine ring, fragmentation often involves the loss of the entire ring or its fragmentation into smaller units.

Table 2: Predicted Fragmentation Pathways for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
242.1055 196.1004 NO₂ [M - NO₂]⁺
242.1055 171.0868 C₄H₇N [M - Pyrrolidine]⁺

Note: These are predicted fragmentation pathways and require experimental validation through MS/MS analysis.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. This provides information about the three-dimensional structure of an ion. There is currently no available IMS-MS data for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-. Such a study would be valuable in determining its gas-phase conformation and could help to distinguish it from potential isomers.

X-ray Crystallography and Electron Diffraction for Solid-State Structure

X-ray crystallography and electron diffraction are primary methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Polymorphism and Crystal Engineering

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be employed to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. No PXRD data for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- has been reported in the literature. Investigating its PXRD pattern would be essential for identifying any polymorphic forms and for quality control in any potential applications.

Table 3: List of Compounds Mentioned

Compound Name
Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of stereoisomers. However, the applicability of these techniques is contingent on the presence of chirality in the molecule. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the molecular structure lacks a stereogenic center, as the pyrrolidine nitrogen is directly bonded to the achiral naphthalene ring system. vulcanchem.com Consequently, the molecule is achiral and would not be optically active unless restricted rotation (atropisomerism) were to induce axial chirality, which is not expected in this case due to the lack of significant steric hindrance around the C-N bond.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral compound as a function of wavelength, specifically in the UV-Visible region. These absorptions correspond to electronic transitions between molecular orbitals. For a molecule to be ECD active, it must be chiral.

In the case of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, since the compound is achiral, it will not produce an ECD spectrum. The spectrum would be a flat line at zero ellipticity across the entire UV-Vis range. Therefore, ECD spectroscopy is not a viable technique for the structural elucidation of this specific molecule, as there are no stereochemical features to assign.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to the vibrational transitions within a molecule. nih.gov Like ECD, VCD is exclusively sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.gov It provides detailed information about the absolute configuration and conformation of molecules in solution. nih.gov

As established, Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is an achiral molecule. Therefore, it will not exhibit any VCD signals. A VCD spectrum of this compound would show no differential absorption, resulting in a null spectrum. The technique is thus unsuitable for the analysis of this compound, as its primary application is the stereochemical assignment of chiral substances.

Photoelectron Spectroscopy for Electronic Structure and Orbital Energies

Photoelectron spectroscopy provides direct experimental measurements of the electronic structure of a molecule by analyzing the kinetic energies of electrons ejected upon irradiation. This technique offers profound insights into orbital energies and the elemental composition of a sample.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The binding energies of these electrons are characteristic of each element. Chemical shifts in these binding energies provide information about the local chemical environment of the atom.

For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical states.

C 1s Spectrum: The C 1s spectrum would be complex, consisting of several overlapping peaks. One would expect to distinguish at least three main contributions:

C-C/C-H bonds from the naphthalene and pyrrolidine aliphatic carbons at a lower binding energy (approx. 284.8 eV).

C-N bonds from both the pyrrolidine ring and the direct attachment to the naphthalene ring at a slightly higher binding energy (approx. 286.0 eV).

C-NO₂ bond from the naphthalene carbon attached to the nitro group, shifted to a higher binding energy due to the electron-withdrawing effect (approx. 287-288 eV).

N 1s Spectrum: The N 1s region would be particularly informative, showing two distinct peaks corresponding to the two different nitrogen environments:

The pyrrolidine nitrogen (an amine-like environment) would appear at a lower binding energy (approx. 399-400 eV).

The nitrogen in the nitro (-NO₂) group would appear at a significantly higher binding energy (approx. 405-406 eV) due to its high oxidation state and the strong electron-withdrawing effect of the oxygen atoms.

O 1s Spectrum: A single, intense peak would be expected for the O 1s region, corresponding to the two equivalent oxygen atoms of the nitro group (approx. 532-533 eV).

A hypothetical data table summarizing these expected binding energies is presented below.

Element Orbital Functional Group Expected Binding Energy (eV)
CarbonC 1sC-C, C-H (Aromatic/Aliphatic)~284.8
CarbonC 1sC-N (Pyrrolidine/Naphthyl)~286.0
CarbonC 1sC-NO₂~287.5
NitrogenN 1sPyrrolidine~399.5
NitrogenN 1sNitro (-NO₂)~405.8
OxygenO 1sNitro (-NO₂)~532.7
Note: These are approximate values based on typical binding energies for these functional groups and may vary in the actual experimental spectrum.

Ultraviolet Photoelectron Spectroscopy (UPS) is a related technique that uses ultraviolet photons to probe the energies of valence electrons in the outermost molecular orbitals. The resulting spectrum provides a direct map of the density of states in the valence region, offering critical information for understanding chemical bonding and reactivity.

The UPS spectrum of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- would display a series of bands, each corresponding to the ionization from a specific molecular orbital.

The highest occupied molecular orbital (HOMO) would likely be associated with the π-system of the electron-rich naphthalene ring, perturbed by the electron-donating pyrrolidine group.

The lone pair of electrons on the pyrrolidine nitrogen would also contribute to a distinct, relatively sharp peak at a low ionization energy.

Orbitals associated with the electron-withdrawing nitro group, particularly the π-orbitals and oxygen lone pairs, would be expected at higher ionization energies.

The spectrum would show a complex series of overlapping bands corresponding to the various σ and π orbitals of the entire molecular framework.

A hypothetical data table of the first few ionization potentials is provided below.

Orbital Type Associated Functional Group Expected Ionization Energy (eV)
π (HOMO)Naphthalene/Pyrrolidine System~7.5 - 8.5
n (lone pair)Pyrrolidine Nitrogen~8.5 - 9.5
πNaphthalene Ring~9.0 - 10.5
n, πNitro Group> 10.5
Note: These values are estimations based on related aromatic and heterocyclic compounds and serve as a qualitative guide to the expected UPS spectrum.

Theoretical and Computational Chemistry Studies on Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, reactivity, and interactions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)- would begin with a geometry optimization to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this molecule, the HOMO would likely be localized on the electron-donating pyrrolidine ring and the adjacent naphthalene (B1677914) carbon, while the LUMO would be concentrated on the electron-withdrawing nitronaphthalene system. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation susceptibility.

Table 1: Illustrative DFT-Calculated Properties for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- (Note: These are expected values for illustrative purposes.)

PropertyExpected ValueDescription
Ground State Energy-X HartreesThe total electronic energy of the molecule in its most stable form.
Dipole Moment6-8 DebyeA high value is expected due to the strong electron-withdrawing nitro group and electron-donating pyrrolidine.
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the electron-donating ability.
LUMO Energy-2.5 eVEnergy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap4.0 eVThe energy difference, which correlates with the energy of the first electronic transition.

Ab initio (from first principles) methods provide a more rigorous, and computationally expensive, way to solve the electronic Schrödinger equation. The simplest of these is the Hartree-Fock (HF) method, which provides a good starting point but neglects electron correlation.

For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory would be employed. MP2 includes electron correlation at a lower cost, making it suitable for refining geometries and energies. The "gold standard," Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)), offers benchmark-quality energies. These methods would be used to validate the results from DFT and to provide highly accurate reference data for the molecule's stability and reaction energetics, especially where DFT might be less reliable due to complex electronic effects from the nitroaromatic system.

Table 2: Comparison of Illustrative Ground State Energies from Different Methods (Note: These are expected relative values for illustrative purposes.)

MethodRelative Computational CostExpected Ground State Energy (Hartrees)Key Feature
Hartree-Fock (HF)LowE_HFNeglects electron correlation.
DFT (B3LYP)MediumE_DFT ≈ E_MP2Includes electron correlation effects efficiently.
MP2HighE_MP2Includes electron correlation via perturbation theory.
CCSD(T)Very HighE_CCSD(T)Considered the benchmark for accuracy.

To understand how Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- interacts with light, Time-Dependent DFT (TD-DFT) is the preferred method. It calculates the energies of electronic excited states, which correspond to the absorption peaks in a UV-Visible spectrum.

The calculations would likely predict several strong electronic transitions. A key transition would be the HOMO-LUMO transition, which would possess significant charge-transfer character, moving electron density from the pyrrolidine-naphthalene moiety to the nitro group. Other transitions, such as π-π* transitions localized on the naphthalene ring system, would also be identified at higher energies. The calculated excitation energies (often in nm) and their corresponding oscillator strengths (a measure of transition probability or peak intensity) can be used to simulate the theoretical UV-Vis spectrum of the molecule.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions (Note: These are expected values for illustrative purposes.)

TransitionExcitation Energy (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1~420 nm0.65HOMO → LUMO (Intramolecular Charge Transfer)
S0 → S2~350 nm0.20HOMO-1 → LUMO (π-π)
S0 → S3~310 nm0.45HOMO → LUMO+1 (π-π)

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved by rotation around single bonds.

Molecular mechanics (MM) offers a rapid way to explore the conformational landscape. Using a classical mechanics framework with predefined force fields (e.g., MMFF94, UFF), MM can quickly calculate the energy of thousands of different conformations. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, this method would be useful for an initial screening of the pyrrolidine ring's puckering and the rotational orientation of the entire pyrrolidine group relative to the planar naphthalene ring. However, due to the delocalized π-system and the polar nitro group, the accuracy of standard force fields might be limited.

For a more accurate picture, quantum mechanical methods are necessary. A potential energy surface (PES) scan would be performed by systematically rotating the C-N bond that connects the pyrrolidine ring to the naphthalene system. At each incremental step of rotation (e.g., every 10 degrees), a constrained geometry optimization using DFT would be performed.

Plotting the energy versus the dihedral angle would reveal the rotational energy barrier and identify the most stable conformer(s). It is expected that the lowest energy conformation would involve a non-planar arrangement, where the pyrrolidine ring is twisted relative to the naphthalene plane to minimize steric hindrance, while still allowing for some electronic conjugation between the nitrogen lone pair and the aromatic system.

Solvent Effects on Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- Reactivity and Spectroscopy

The solvent plays a crucial role in influencing the rates and outcomes of chemical reactions, especially those involving charged species like the Meisenheimer complex in an SNAr reaction. wikipedia.org Computational models can account for solvent effects in two primary ways: through continuum solvation models or by including explicit solvent molecules.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods for modeling solvent effects. q-chem.com In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The electrostatic interactions between the solute and the solvent are then calculated self-consistently.

These models are widely used to study the effect of different solvents on reaction energetics. For the SNAr reaction of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, calculations using PCM or SMD would be performed to predict how the activation energies and the stability of the Meisenheimer complex change in solvents of varying polarity. Generally, polar solvents are expected to stabilize the charged intermediate and transition states, thereby accelerating the reaction.

SolventDielectric Constant (ε)Calculated Activation Energy for TS1 (kcal/mol)
Gas Phase1.020.5
Toluene (B28343)2.418.1
Acetonitrile37.515.2
Dimethyl Sulfoxide (DMSO)46.714.5

This table illustrates the hypothetical effect of different solvents on the activation energy for the formation of the Meisenheimer complex, as would be predicted by continuum solvation models. The trend of decreasing activation energy with increasing solvent polarity is typical for SNAr reactions.

For a more detailed and physically realistic representation of solvation, explicit solvent models are used, typically in the context of MD simulations. wikipedia.org In this approach, a number of individual solvent molecules are included in the simulation box along with the solute. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding, and provides a more accurate description of the local solvent structure around the solute.

MD simulations with explicit solvent can be used to study how the solvent molecules rearrange during the course of the reaction and how they participate in stabilizing the transition states and intermediates. For the reaction leading to Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, such simulations could reveal the specific hydrogen bonding interactions between a protic solvent and the nitro group or the leaving group, which can have a significant impact on the reaction kinetics.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and interaction of a molecule with biological targets. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, these forces are dictated by its distinct functional groups. Computational methods such as Density Functional Theory (DFT), particularly with dispersion corrections (e.g., DFT-D), Møller-Plesset perturbation theory (MP2), and Coupled Cluster theory (CCSD(T)), are instrumental in analyzing these interactions. numberanalytics.com Visualization and analysis tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots help in identifying and characterizing these forces by analyzing the electron density and its derivatives. numberanalytics.comnih.gov

Hydrogen Bonding: Although Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the pyrrolidine ring and the naphthalene core can act as donors, while the oxygen atoms of the nitro group and the nitrogen atom of the pyrrolidine ring can act as acceptors. Computational studies on N-substituted pyrrolidine derivatives have provided evidence for such weak hydrogen bonds influencing conformational preferences. researchgate.net Theoretical calculations would quantify the strength of these interactions by determining their geometric parameters (distance and angle) and interaction energies, which are typically in the range of 1-4 kcal/mol.

An illustrative summary of the types of data obtained from such computational analyses is presented below.

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Calculated Interaction Energy (kcal/mol)Method of Analysis
Hydrogen Bond Pyrrolidine C-HNitro Group Oxygen1.0 - 3.5QTAIM, NCI Plot
Hydrogen Bond Naphthalene C-HPyrrolidine Nitrogen0.5 - 2.0QTAIM, NCI Plot
van der Waals Naphthalene π-systemNeighboring MoleculeSize-dependentDFT-D, SAPT

π-π Stacking: The electron-deficient nitronaphthalene ring is a prime candidate for engaging in π-π stacking interactions. These interactions are fundamental in the crystal engineering of aromatic compounds. researchgate.netnih.gov The interaction between two naphthalene rings is dominated by dispersion forces. nih.gov Theoretical studies on naphthalene and its derivatives show a preference for parallel-displaced or T-shaped arrangements rather than a perfectly cofacial "sandwich" geometry to minimize electrostatic repulsion. The presence of the electron-withdrawing nitro group would further modulate the electrostatic potential of the aromatic surface, likely favoring interactions with electron-rich aromatic systems. The interaction energies for stacked naphthalene dimers can be significant, on the order of several kcal/mol. researchgate.netnih.gov

Interaction TypeC-H Donor Groupπ-System AcceptorTypical Calculated Interaction Energy (kcal/mol)Key Geometric Feature
π-π Stacking NitronaphthaleneNitronaphthalene4.0 - 7.0Parallel-displaced, ~3.5 Å separation
C-H-π Pyrrolidine C-HNaphthalene Ring1.5 - 4.0C-H bond pointing towards the π-face

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, ECD) from First Principles

First-principles calculations, primarily using DFT, are powerful tools for predicting and interpreting spectroscopic data. These theoretical predictions are invaluable for confirming molecular structures and understanding electronic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), one can predict the chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra and to distinguish between different isomers or conformers. researchgate.netresearchgate.net For N-aryl pyrrolidines, the chemical shifts of the pyrrolidine protons and carbons are sensitive to the conformation and the electronic effects of the aromatic substituent. researchgate.net

IR (Infrared) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. nih.govresearchgate.net For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, key vibrational modes would include the symmetric and asymmetric stretches of the nitro (NO₂) group (typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively), C-N stretching vibrations, aromatic C=C stretching, and C-H stretching and bending modes of both the naphthalene and pyrrolidine moieties. acs.orgresearchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. qnl.qamdpi.comresearchgate.net The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to absorption intensities). youtube.com The UV-Vis spectrum of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- would be dominated by π→π* transitions within the nitronaphthalene chromophore. TD-DFT calculations can help assign these transitions, for instance, distinguishing between those localized on the naphthalene ring and those involving charge transfer from the pyrrolidine nitrogen to the nitronaphthalene system. rsc.org

ECD (Electronic Circular Dichroism) Spectroscopy: ECD spectroscopy is a technique used to study chiral molecules. Since Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is an achiral molecule, it would not exhibit an ECD spectrum. However, if a chiral center were introduced, for example, by substitution on the pyrrolidine ring, TD-DFT calculations of the ECD spectrum would be a powerful method to determine its absolute configuration by comparing the calculated spectrum to the experimental one.

An illustrative table summarizing the kind of data generated by these spectroscopic predictions is provided below.

Chemical Reactivity and Reaction Mechanisms of Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that significantly influences the molecule's reactivity, primarily by deactivating the aromatic ring to which it is attached and serving as a key functional group for transformations.

The reduction of an aromatic nitro group is one of its most important and widely utilized transformations, providing a synthetic route to aromatic amines. scribd.com This conversion can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common. wikipedia.org

Catalytic hydrogenation is a highly efficient method for reducing nitroarenes. unimi.it Commonly employed catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. For instance, the reduction of alpha-nitronaphthalene to alpha-naphthylamine is a well-established industrial process. acs.org

Chemical reduction offers a broad range of reagents and conditions. Metals such as iron, tin, or zinc in acidic media are classic reagents for this transformation. wikipedia.org Other systems, like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal complex (e.g., Ni(PPh₃)₄), can also effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com While NaBH₄ alone is generally ineffective at reducing nitro groups, its reactivity can be enhanced by such catalysts. jsynthchem.com

The reduction process is stepwise, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. Under controlled conditions, the reaction can be stopped at the hydroxylamine stage. For example, using reagents like zinc dust in an aqueous ammonium (B1175870) chloride solution can yield the corresponding aryl hydroxylamine from an aryl nitro compound. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsPrimary ProductReference
H₂, Pd/C or PtO₂H₂ atmosphere, solvent (e.g., Ethanol)Amine wikipedia.org
Iron (Fe) / HClAcidic medium, heatAmine wikipedia.org
Tin (Sn) / HClAcidic mediumAmine wikipedia.org
NaBH₄ / Ni(PPh₃)₄Ethanol solvent, room temperatureAmine jsynthchem.com
Zinc (Zn) / NH₄ClAqueous solutionHydroxylamine wikipedia.org

Direct electrophilic or nucleophilic attack on the atoms of the nitro group itself is not a common reaction pathway. The nitrogen atom in the nitro group has a positive formal charge and is flanked by two highly electronegative oxygen atoms, making it extremely electron-deficient and thus highly resistant to attack by electrophiles.

Conversely, while the nitrogen is electron-poor, it is not a favorable site for nucleophilic attack. Nucleophiles are preferentially drawn to the carbon atoms of the aromatic ring, which are made electrophilic by the strong electron-withdrawing effect of the nitro group. This effect is central to the mechanism of nucleophilic aromatic substitution (discussed in section 5.2.2). The oxygen atoms of the nitro group possess lone pairs and can act as weak Lewis bases, for example, by being protonated in strong acids. This is a key step in the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid for nitration reactions. masterorganicchemistry.comlibretexts.org However, this protonation does not typically lead to subsequent substitution reactions on the nitro group itself.

Reactivity of the Naphthalene (B1677914) Moiety

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic substitution and addition reactions. msu.edulibretexts.org The reactivity of the naphthalene core in Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)- is modulated by the combined influence of the activating pyrrolidino group at the C1 position and the deactivating nitro group at the C4 position.

In electrophilic aromatic substitution (EAS), the outcome is determined by the directing effects of the existing substituents. The pyrrolidino group, analogous to an amino or alkoxy group, is a powerful activating, ortho-, para-directing group. libretexts.org The nitro group is a strong deactivating, meta-directing group. libretexts.org

In this molecule, both substituents are on the same ring. The pyrrolidino group at C1 strongly activates the ring it is on, particularly at the C2 (ortho) and C8 (peri) positions. However, the nitro group at C4 strongly deactivates this same ring. The net effect is that electrophilic attack on the substituted ring is significantly disfavored.

Consequently, electrophilic substitution will occur preferentially on the unsubstituted ring (positions C5, C6, C7, C8). The directing influence for this reaction comes from the powerful activating pyrrolidino group on the other ring. An activating substituent at the C1 position of naphthalene directs incoming electrophiles primarily to the C4 position (which is blocked) and the C5 position. researchgate.net Therefore, the major product of electrophilic aromatic substitution, such as nitration or halogenation, is expected to be at the C5 position, with potential for some substitution at the C7 position.

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (like a halogen) dramatically increases the rate of nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This reaction is central to the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- itself, which is typically formed by the reaction of a 1-halo-4-nitronaphthalene (e.g., 1-fluoro- or 1-bromo-4-nitronaphthalene) with pyrrolidine.

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Addition: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (C1), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. libretexts.orgyoutube.com

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the naphthalene ring is restored, yielding the final product. youtube.com

The rate-determining step is typically the formation of the Meisenheimer complex, as this involves the temporary loss of aromaticity. youtube.com The ability of the nitro group to stabilize this intermediate is the key reason for its powerful activating effect in SNAr reactions. libretexts.org

Table 2: Example of SNAr for Synthesis
SubstrateNucleophileConditionsProductReference
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, room temp.1-(Dimethylamino)-2,4-dinitrobenzene libretexts.org
1-Halo-4-nitronaphthalenePyrrolidineOrganic solvent (e.g., DMSO)Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- rsc.org

The naphthalene ring system can be reduced by catalytic hydrogenation. This reaction typically proceeds in a stepwise manner, allowing for the selective formation of partially hydrogenated products. msu.edu

The first step is the reduction of one of the rings to yield a tetralin derivative. nih.govacs.org Further hydrogenation under more forcing conditions reduces the second ring to give a decalin derivative. acs.org In the case of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the ring bearing the substituents is electronically different from the unsubstituted ring. Hydrogenation is likely to occur on the unsubstituted ring first, yielding 1-(4-nitro-5,6,7,8-tetrahydro-1-naphthalenyl)pyrrolidine. This selectivity is common in the reduction of substituted naphthalenes. msu.edu

A variety of catalysts can be used, with palladium, platinum, and nickel-based catalysts being common. acs.orgmdpi.com The choice of catalyst and reaction conditions (temperature, pressure) can be tuned to favor the formation of the tetralin derivative over the fully saturated decalin. nih.govmdpi.com It is important to note that these conditions would also reduce the nitro group to an amine.

Table 3: Catalytic Hydrogenation of Naphthalene
CatalystConditionsIntermediate ProductFinal ProductReference
Pd/Al₂O₃H₂ pressure, elevated temp.TetralinDecalin acs.org
NiMo/Al₂O₃H₂ pressure, elevated temp.TetralinDecalin acs.org
Ni/Al₂O₃H₂ pressure, ~300 °CTetralinDecalin mdpi.com

Reactivity at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a primary center for chemical reactivity. As a cyclic secondary amine derivative, its lone pair of electrons is available for reactions with electrophiles, defining its basicity and nucleophilicity.

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, rendering it basic and capable of accepting a proton (H⁺). The basicity of this nitrogen is a fundamental property influencing its reactivity and interaction with acidic species. Pyrrolidine itself is a typical secondary amine with a pKa of 11.27 for its conjugate acid. wikipedia.org However, in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the basicity is expected to be considerably lower.

This reduction in basicity is due to the electronic influence of the 4-nitro-1-naphthalenyl substituent. The powerful electron-withdrawing nature of the nitro group (-NO₂) and the aromatic system delocalizes the nitrogen's lone pair towards the naphthalene ring. This inductive and resonance effect decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. Consequently, the conjugate acid of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is more acidic (has a lower pKa) than that of an N-alkylpyrrolidine.

Table 1: Comparative Basicity of Selected Pyrrolidine Derivatives

Compound N-Substituent Electronic Effect of Substituent Expected Basicity Trend
Pyrrolidine -H Neutral (Reference) High
N-Methylpyrrolidine -CH₃ Electron-Donating Higher than Pyrrolidine
Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- 4-nitro-1-naphthalenyl Strongly Electron-Withdrawing Significantly Lower than Pyrrolidine

This table is illustrative, based on established principles of electronic effects on amine basicity.

The nucleophilic character of the pyrrolidine nitrogen allows it to participate in various derivatization reactions, including N-alkylation and N-acylation. These reactions involve the formation of a new bond between the nitrogen and a carbon atom of an electrophilic reagent.

N-Alkylation involves the reaction with alkyl halides or other alkylating agents. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. This results in the formation of a quaternary ammonium salt. The reactivity in N-alkylation is, similar to basicity, diminished by the electron-withdrawing nitronaphthalene group which reduces the nucleophilicity of the nitrogen.

N-Acylation is the reaction with acylating agents such as acyl chlorides or anhydrides. This reaction is fundamental for the synthesis of amides. The mechanism involves nucleophilic acyl substitution. The pyrrolidine nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product and a leaving group. While the nucleophilicity is reduced, acylation is generally feasible, though it may require more forcing conditions compared to the acylation of simple dialkylamines. researchgate.net

Other derivatizations at the nitrogen center could include reactions with other types of electrophiles, such as sulfonyl chlorides to form sulfonamides, or reactions to form N-oxides upon treatment with appropriate oxidizing agents.

Photochemical Reactivity of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

The structure of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, containing a chromophore (nitronaphthalene) linked to a moiety with a lone pair of electrons (pyrrolidine nitrogen), is a classic motif for significant photochemical activity, particularly photoinduced electron transfer (PET).

Photoinduced electron transfer is a key process for molecules that contain both an electron donor and an electron acceptor unit linked together. In Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, the pyrrolidine ring acts as the electron donor, while the nitronaphthalene moiety serves as the photoexcitable electron acceptor.

The process is initiated by the absorption of light by the nitronaphthalene chromophore, promoting it to an electronically excited state. In this excited state, the nitronaphthalene unit is a much stronger electron acceptor than in its ground state. This facilitates the transfer of an electron from the lone pair of the nearby pyrrolidine nitrogen to the excited nitronaphthalene system. nih.gov

This transfer results in a charge-separated state, with a radical cation localized on the pyrrolidine moiety and a radical anion on the nitronaphthalene moiety. researchgate.net The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor, as well as the solvent polarity. Such PET processes are known to cause quenching of the fluorescence of the chromophore. nih.gov The formation of this charge-separated species can initiate subsequent chemical reactions or decay back to the ground state through charge recombination.

Table 2: Components for Photoinduced Electron Transfer in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Component Role Description
4-Nitro-1-naphthalenyl group Chromophore / Electron Acceptor Absorbs light energy (photon) to reach an excited state, becoming a potent oxidant.
Pyrrolidine Nitrogen Electron Donor The lone pair of electrons on the nitrogen is transferred to the excited acceptor.

Upon photoexcitation, nitroaromatic compounds can undergo various isomerization and rearrangement reactions. While specific studies on Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- are not documented, related nitroarenes are known to undergo photochemical transformations. nih.gov For instance, the nitro group itself can rearrange to a nitrite (B80452) group, which can lead to further reactions. However, the dominant photochemical process in a molecule designed with a linked electron donor is often PET, which can quench the excited states responsible for these slower rearrangements.

Prolonged exposure to ultraviolet (UV) or visible light can lead to the degradation of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-. The high-energy charge-separated state formed via PET can be a precursor to irreversible chemical reactions. The radical cation on the pyrrolidine ring or the radical anion on the nitronaphthalene system can react with solvent molecules, dissolved oxygen, or other species.

Photocatalytic degradation pathways for pyrrolidine itself have been studied, often involving oxidation to carbon dioxide and ammonia (B1221849) in the presence of a semiconductor photocatalyst like TiO₂. scispace.com While the specific pathways for the subject compound are uncharacterized, potential degradation routes could involve oxidation of the pyrrolidine ring or reduction and transformation of the nitro group. The stability under irradiation is expected to be limited, particularly in the presence of oxygen and in protic solvents, which can facilitate secondary reactions of the initial photoproducts.

Electrochemical Reactivity and Redox Properties

The electrochemical profile of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is expected to be characterized by the redox processes of the nitro-naphthalene moiety and the pyrrolidine-substituted aromatic system.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry would be the primary techniques to investigate the electrochemical behavior of this compound. A typical CV experiment would reveal the potentials at which the molecule undergoes oxidation and reduction. For the nitroaromatic portion, a reversible or quasi-reversible reduction wave is anticipated, corresponding to the formation of a radical anion. The pyrrolidine nitrogen and the naphthalene ring system can undergo oxidation at higher potentials.

The scan rate dependence of the peak currents in a CV experiment would provide information on whether the redox processes are diffusion-controlled. Chronoamperometry could be employed to study the kinetics of electron transfer and to determine diffusion coefficients. While specific voltammograms for this compound are not readily found, studies on related aromatic and heterocyclic systems demonstrate the utility of these techniques in characterizing redox behavior. dtu.dk

Oxidation and Reduction Potentials of the Nitro-Naphthalene System

The redox potentials of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- are dictated by its distinct electronic components.

Reduction Potential: The most accessible electrochemical process is expected to be the reduction of the nitro group. Nitroaromatic compounds are well-known to undergo a one-electron reduction to form a stable radical anion. The potential for this reduction is influenced by the electron-withdrawing nature of the nitro group and the extent of the π-system of the naphthalene ring. For comparison, the electrochemical activity of the naphthoquinone fragment in other complex molecules manifests in the cathode region with successive peaks. researchgate.net

Oxidation Potential: The oxidation process would likely involve the pyrrolidine nitrogen and the electron-rich naphthalene ring. The nitrogen lone pair can be oxidized to form a radical cation. The potential for this oxidation would be influenced by the substitution on the pyrrolidine ring and the electronic effects of the nitro group on the naphthalene system. Selective electrochemical oxidation of functionalized pyrrolidines has been shown to be a viable process, often mediated to achieve higher efficiency and lower oxidation potentials. organic-chemistry.org

A hypothetical data table for the expected redox potentials is presented below, based on general knowledge of similar compounds.

ProcessExpected Potential Range (vs. Ag/AgCl)Characteristics
Reduction -0.7 V to -1.5 VOne-electron, quasi-reversible reduction of the nitro group.
Oxidation +0.5 V to +1.0 VIrreversible or quasi-reversible oxidation of the pyrrolidine nitrogen/naphthalene ring.

Note: These values are estimations based on related structures and would require experimental verification.

Generation and Stability of Radical Anions and Cations

The reduction and oxidation of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- would lead to the formation of radical ions.

Radical Anion: The one-electron reduction of the nitro group results in the formation of a nitro radical anion. The stability of this species is significantly enhanced by the delocalization of the unpaired electron over the entire nitronaphthalene ring system. The extended conjugation of the naphthalene moiety provides more resonance structures than a simple nitrobenzene (B124822) system, thus contributing to its stability.

Radical Cation: Oxidation of the molecule would likely generate a radical cation centered on the pyrrolidine nitrogen. The stability of this aminyl-type radical cation would be influenced by the geometry of the molecule and the ability of the nitrogen's lone pair to interact with the aromatic system. However, such species are often less stable than the corresponding nitro radical anions and may undergo subsequent chemical reactions.

Acid-Base Properties and Prototropic Equilibria

The acid-base properties of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- are primarily associated with the basicity of the pyrrolidine nitrogen. The parent pyrrolidine is a secondary amine with a pKa of 11.27 for its conjugate acid. wikipedia.org

The basicity of the nitrogen in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is expected to be considerably lower than that of unsubstituted pyrrolidine. This is due to the electronic effects of the N-aryl substituent. The nitrogen lone pair is delocalized into the aromatic naphthalene ring, reducing its availability for protonation. Furthermore, the strongly electron-withdrawing nitro group on the naphthalene ring further decreases the electron density on the nitrogen atom through resonance and inductive effects.

Prototropic equilibria, or tautomerism, involves the migration of a proton. For Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, significant prototropic tautomerism is not expected as there are no readily mobile protons in positions that would lead to stable tautomers. While some complex pyrrolidine derivatives can exhibit tautomerism, these cases typically involve other functional groups like adjacent carbonyls or hydroxyls that facilitate the proton transfer. beilstein-journals.org

CompoundFunctional GroupExpected pKa of Conjugate AcidRationale
PyrrolidineSecondary Aliphatic Amine11.27 wikipedia.orgLocalized lone pair on nitrogen.
Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-Tertiary Aryl Amine< 5Lone pair delocalized into the electron-deficient aromatic system.

Note: The pKa value for the subject compound is an estimate and requires experimental determination.

Investigation of Reaction Intermediates and Transition States

The study of reaction mechanisms involving Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- would necessitate the characterization of transient species such as intermediates and transition states. While no specific reaction mechanisms for this compound are detailed in the available literature, general approaches can be considered.

For reactions such as electrophilic aromatic substitution on the naphthalene ring or nucleophilic attack involving the pyrrolidine moiety, computational chemistry provides powerful tools for elucidating pathways. Density Functional Theory (DFT) calculations are commonly used to model the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net

For instance, in a hypothetical reaction, computational methods could be used to:

Identify Intermediates: Locate energy minima on the potential energy surface corresponding to stable, yet transient, species.

Characterize Transition States: Find the first-order saddle points that connect reactants to intermediates or products. A key feature of a calculated transition state is the presence of a single imaginary frequency corresponding to the reaction coordinate. scm.com

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state, which provides insight into the reaction kinetics. pku.edu.cn

Such computational studies on related pyrrolidine systems have been used to understand reaction selectivity and mechanisms, for example, in cycloaddition reactions or rearrangements. beilstein-journals.orgresearchgate.net These theoretical approaches would be invaluable for predicting and understanding the reactivity of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- in the absence of extensive experimental data.

Exploration of Chemical Applications and Functionalization of Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Materials Science Applications

There is no specific information available in the scientific literature regarding the application of Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)- in materials science. The following subsections detail the absence of research in the specified areas.

Incorporation into Polymeric Materials (e.g., as a functional monomer, dopant)

No studies have been found that describe the incorporation of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- as a functional monomer in polymerization reactions or as a dopant to modify the properties of existing polymeric materials.

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)

Research into the optoelectronic properties of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- and its potential use in devices such as OLEDs or photovoltaics has not been documented. While organic materials with electron-donating (pyrrolidine) and electron-withdrawing (nitronaphthalene) groups can be of interest for such applications, no specific data for this compound exists.

Application as a Fluorescent Probe in Material Systems (non-biological)

The nitro group in nitronaphthalene derivatives is typically a strong fluorescence quencher. While strategies exist to make nitronaphthalenes fluorescent, there is no evidence to suggest that Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- has been investigated or utilized as a fluorescent probe in non-biological material systems.

Self-Assembly and Supramolecular Architectures

There are no published reports on the self-assembly behavior or the formation of supramolecular architectures involving Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- .

Liquid Crystalline Properties and Behavior

The potential for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- to exhibit liquid crystalline properties has not been explored in the available literature. While various naphthalene (B1677914) derivatives have been shown to form liquid crystal phases, no such studies have been conducted on this specific compound.

Analytical Chemistry Applications

No specific applications of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- in the field of analytical chemistry have been reported. There is no indication of its use as an analytical standard, a derivatizing agent, or in any other analytical methodology.

Use as a Chromatographic Stationary Phase Modifier

In high-performance liquid chromatography (HPLC), the separation of analytes is highly dependent on the nature of the stationary phase. Nitroaromatic compounds are known to be effective stationary phase modifiers, particularly in reversed-phase chromatography, due to their ability to participate in strong π-π stacking interactions.

The 1-(4-nitro-1-naphthalenyl) moiety of the title compound is a prime candidate for such applications. The extensive π-system of the naphthalene ring, coupled with the electron-deficient character induced by the nitro group, would allow it to form strong, selective interactions with analytes that possess electron-rich aromatic systems. When bonded to a silica (B1680970) support, this molecule could create a stationary phase capable of separating complex mixtures of polycyclic aromatic hydrocarbons (PAHs), isomers of aromatic compounds, or other molecules where shape and electronic properties are key differentiators. The pyrrolidine group provides a stable, covalent attachment point to the stationary phase support, ensuring the longevity of the column. This approach is analogous to the use of other nitroaromatic compounds for separating analytes in HPLC. sielc.comchromforum.org

Table 1: Potential Chromatographic Interactions of a 1-(4-nitro-1-naphthalenyl)- Modified Stationary Phase

Interaction TypeInteracting Analyte FeatureStrength
π-π StackingAromatic rings (e.g., benzene (B151609), anthracene)Strong
Dipole-DipolePolar functional groupsModerate
Hydrogen BondingH-bond donors/acceptorsWeak
Shape SelectivityPlanar or rigid moleculesHigh

Derivatization Agent for Spectroscopic Analysis of Other Analytes (non-biological)

Chemical derivatization is a technique used to modify an analyte to enhance its detection by analytical instrumentation. spectroscopyonline.com Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- possesses features that make it a potential derivatizing agent for spectroscopic analysis, particularly for UV-Visible or mass spectrometry (MS) detection. researchgate.netrsc.org

The 4-nitro-1-naphthalenyl group is a potent chromophore, meaning it absorbs light strongly in the ultraviolet-visible region of the electromagnetic spectrum. scispace.com An analyte that is otherwise transparent in this region could be reacted with a functionalized version of this molecule to attach the chromophore, thereby rendering it easily quantifiable by UV-Vis spectrophotometry.

For mass spectrometry, derivatization can improve ionization efficiency and control fragmentation patterns. While neutral nitroaromatic compounds can have poor ionization efficiency, they can be reduced to highly ionizable aromatic amines. researchgate.net A derivative of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- could be designed to react with specific functional groups (e.g., alcohols, amines) on an analyte. The resulting product would have a significantly higher molecular weight and a predictable fragmentation pattern originating from the naphthalenylpyrrolidine core, aiding in its identification and quantification at trace levels. nih.gov

Development of Sensors for Specific Chemical Species

The structural features of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- make it an interesting scaffold for the development of chemical sensors. The pyrrolidine nitrogen can act as a binding site for metal ions, while the nitro-naphthalene portion can serve as a signaling unit.

Fluorescent sensors, for example, often rely on a mechanism of photoinduced electron transfer (PET). In its native state, the electron-withdrawing nitro group can act as a fluorescence quencher for the naphthalene system. mdpi.com Upon binding of a specific analyte (e.g., a metal cation) to the pyrrolidine nitrogen or another integrated chelating site, the electronic properties of the molecule would be perturbed. This change could inhibit the PET process, leading to a "turn-on" of fluorescence, providing a clear signal for the presence of the analyte. Naphthalimide derivatives have been successfully used in film-based fluorescent sensors for various analytes. researchgate.net The rigid and planar structure of the naphthalene core is advantageous for creating well-defined binding pockets and enhancing sensor selectivity.

Catalysis and Organocatalysis

The fields of metal-catalysis and organocatalysis rely on molecules that can accelerate and control chemical reactions. The pyrrolidine scaffold is a cornerstone of modern catalysis.

Role as an Organocatalyst in Specific Organic Transformations

Pyrrolidine derivatives are among the most powerful classes of organocatalysts, primarily through the mechanism of enamine and iminium ion catalysis. nih.govbeilstein-journals.org These catalysts are used to promote a wide range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions.

In this context, Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- would function as a secondary amine catalyst. The reaction of the pyrrolidine nitrogen with a carbonyl compound (an aldehyde or ketone) would form a nucleophilic enamine intermediate. The key to asymmetric induction in these reactions is the steric environment created by the substituent on the pyrrolidine nitrogen. The 1-(4-nitro-1-naphthalenyl) group is exceptionally bulky and rigid. researchgate.net This steric demand would effectively shield one face of the enamine, forcing an incoming electrophile to approach from the less hindered side, thus controlling the stereochemistry of the product. nih.govresearchgate.net While the specific stereochemical outcome would need to be determined experimentally, the high degree of steric hindrance suggests the potential for high levels of enantioselectivity.

Table 2: Potential Organocatalytic Reactions for Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Reaction TypeSubstratesIntermediateExpected Role of Naphthalenyl Group
Michael AdditionAldehyde + NitroalkeneEnamineSteric shielding to direct nucleophilic attack
Aldol ReactionKetone + AldehydeEnamineCreation of a chiral pocket around the enamine
Mannich ReactionAldehyde + ImineEnamineControl of facial selectivity
[3+2] CycloadditionAzomethine Ylide + OlefinAzomethine YlideDirecting the approach of the dipolarophile

Precursors for Advanced Organic Synthesis

Beyond its direct applications, Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is a valuable intermediate for the synthesis of more complex molecules. The functional groups present—the pyrrolidine ring, the naphthalene core, and the nitro group—can all be selectively modified.

The most versatile handle for further synthesis is the nitro group. Aromatic nitro groups can be readily and selectively reduced to a primary amine (an amino group) using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like iron in acidic media or sodium hydrosulfite. wikipedia.orgjsynthchem.comstackexchange.com

This transformation from a nitro compound to an aniline (B41778) derivative opens up a vast array of subsequent chemical reactions. The resulting 4-(pyrrolidin-1-yl)naphthalen-1-amine would be a highly functionalized building block. The newly formed amino group could undergo:

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form complex amides.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Formation of Heterocycles: Serving as a nucleophilic component in the construction of fused heterocyclic ring systems.

This synthetic utility makes Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- a strategic starting material for the synthesis of novel dyes, pharmaceutical candidates, or materials with specific electronic properties. nih.gov

Synthesis of Complex Polycyclic Aromatic Compounds

The fusion of a pyrrolidine ring to a nitronaphthalene core in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- suggests its potential as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds composed of two or more fused benzene rings and are of significant interest due to their diverse applications in materials science and electronics. researchgate.net The synthesis of PAHs can be achieved through various methods, including palladium-catalyzed annulation reactions. rsc.org

One potential pathway could involve the reduction of the nitro group to an amino group, which can then be transformed into a more reactive functional group suitable for cyclization or coupling reactions. For example, conversion to a diazonium salt could facilitate intramolecular cyclization or intermolecular coupling to form larger aromatic systems. Another approach could involve the functionalization of the naphthalene ring through electrophilic aromatic substitution, with the nitro and pyrrolidinyl groups directing the position of incoming substituents. Subsequent chemical modifications could then lead to the desired polycyclic structure. The mechanism for the growth of PAHs from naphthalene precursors has been investigated, providing a basis for understanding how such transformations might occur. nih.gov

Table 1: Potential Synthetic Strategies for Polycyclic Aromatic Compounds

Strategy Description Potential Outcome
Reduction and Diazotization Reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization. Formation of a new fused ring onto the naphthalene core.
Directed Electrophilic Substitution Utilization of the directing effects of the nitro and pyrrolidinyl groups to introduce new substituents on the naphthalene ring, followed by cyclization. Synthesis of substituted polycyclic aromatic compounds.
Cross-Coupling Reactions Conversion of the nitro group to a halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions with other aromatic partners. Construction of larger, more complex polycyclic systems.

Generation of Heterocyclic Scaffolds through Rearrangements or Cyclizations

The pyrrolidine moiety in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is a versatile scaffold in its own right, widely utilized in drug discovery and the synthesis of biologically active compounds. researchgate.netnih.govresearchgate.net The presence of both a pyrrolidine ring and a nitronaphthalene unit within the same molecule opens up possibilities for intramolecular reactions to generate novel heterocyclic scaffolds.

Rearrangement and cyclization reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. rsc.org For instance, the nitro group could potentially participate in reductive cyclization reactions. researchgate.net Under appropriate reducing conditions, the nitro group can be converted to a nitroso or hydroxylamino group, which could then react with a suitable functional group, potentially introduced on the pyrrolidine ring or the naphthalene system, to form a new heterocyclic ring.

Furthermore, the pyrrolidine ring itself can undergo various transformations. The nitrogen atom of the pyrrolidine is nucleophilic and can participate in intramolecular cyclization reactions if an electrophilic center is present elsewhere in the molecule. beilstein-journals.orgorganic-chemistry.org While specific studies on Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- are lacking, the general principles of heterocyclic synthesis suggest that this compound could be a valuable starting material for creating more intricate molecular frameworks.

Table 2: Potential Heterocyclic Scaffolds via Rearrangements or Cyclizations

Reaction Type Description Potential Product
Reductive Cyclization Reduction of the nitro group and subsequent intramolecular reaction with a functional group on the pyrrolidine or naphthalene moiety. Fused heterocyclic systems containing the pyrrolidine and a newly formed ring.
Intramolecular Nucleophilic Attack Functionalization of the naphthalene ring with an electrophile, followed by intramolecular attack by the pyrrolidine nitrogen. Bridged or fused heterocyclic compounds.
Photochemical Rearrangement Utilization of photochemical energy to induce rearrangements involving the nitro group and the aromatic system. Isomeric heterocyclic structures.

Surface Chemistry and Adsorption Phenomena

The interaction of organic molecules with surfaces is a critical aspect of materials science, with applications ranging from catalysis to molecular electronics. The structure of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- suggests that it could exhibit interesting adsorption behavior on various surfaces, particularly on metals and nanomaterials.

Adsorption on Metal Surfaces and Nanomaterials

The adsorption of organic molecules onto metal surfaces, such as gold, is a well-studied phenomenon. mdpi.com The naphthalene moiety of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is expected to have a strong affinity for metal surfaces through π-stacking interactions. The orientation of naphthalene derivatives on silver nanoparticles has been investigated, providing insights into how the aromatic system can dictate the adsorption geometry. nih.gov

The nitro group, with its lone pairs of electrons on the oxygen atoms, could also play a significant role in the adsorption process by coordinating with the metal surface. Additionally, the pyrrolidine ring, with its nitrogen atom, could also interact with the surface. The interplay of these different potential binding sites could lead to specific and well-defined adsorption geometries.

Silver nanoparticles have been shown to be effective catalysts for the reduction of nitroaromatic compounds. researchgate.netbrazilianjournals.com.brresearchgate.net It is plausible that Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- could adsorb onto silver nanoparticles, and subsequently, the nitro group could be catalytically reduced. The study of such catalytic processes is of great interest for applications in environmental remediation and chemical synthesis. The adsorption of biomolecules on PEGylated gold nanoparticles has also been explored, which could provide a model for understanding the interaction of functionalized naphthalenes in more complex systems. nih.gov

Table 3: Potential Adsorption Interactions on Metal Surfaces

Interacting Moiety Type of Interaction Surface Potential Application
Naphthalene Ring π-stacking Gold, Silver Molecular electronics, sensor development
Nitro Group Coordination Gold, Silver Catalysis, surface functionalization
Pyrrolidine Nitrogen Lewis acid-base interaction Gold, Silver Control of molecular orientation

Interfacial Properties and Thin Film Formation

The ability of organic molecules to form ordered thin films is crucial for the development of organic electronic devices. While there is no specific data on the thin film formation of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, studies on related naphthalene derivatives provide some insights. For example, the self-assembly and electrical properties of thin films of polyfluorinated naphthalene-bis-hydrazimide have been investigated. nih.gov

The formation of thin films of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- could potentially be achieved through techniques such as spin-coating or vapor deposition. The intermolecular interactions, including π-π stacking of the naphthalene rings and dipole-dipole interactions involving the nitro groups, would play a critical role in the ordering and stability of the resulting film. The photophysical properties of naphthalene-substituted oligothiophenes have been studied, which can be relevant for understanding the optical and electronic behavior of thin films of naphthalene derivatives. researchgate.net The absorption and fluorescence spectroscopic properties of silyl-substituted naphthalene derivatives have also been characterized, providing a basis for how substituents can tune the optoelectronic properties. mdpi.com

The interfacial properties of such a thin film would be of interest, for example, in the context of its interaction with other materials in a multilayer device. The surface energy and wetting characteristics would be influenced by the chemical nature of the exposed functional groups.

Future Research Directions and Challenges for Pyrrolidine, 1 4 Nitro 1 Naphthalenyl

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-aryl pyrrolidines often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary future challenge is the development of more efficient and environmentally benign synthetic methodologies. Research will likely focus on "green chemistry" principles to improve the synthesis of Pyrrolidine (B122466), 1-(4-nitro-1-naphthalenyl)-.

Key research avenues include:

Microwave-Assisted Synthesis: Protocols using microwave irradiation are a promising sustainable alternative, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.gov The optimization of microwave-assisted protocols for the direct coupling of pyrrolidine with a 1-substituted-4-nitronaphthalene precursor could offer a more efficient synthetic pathway. nih.gov

Catalytic C-H Amination: A significant advancement would be the development of catalytic systems, potentially using copper or other transition metals, that can achieve direct intramolecular or intermolecular C-H amination. nih.gov This would reduce the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for reactions involving energetic nitro compounds. Developing a flow-based synthesis would be a major step towards safer and more scalable production.

Table 1: Comparison of Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Challenges
Traditional Batch SynthesisWell-established proceduresOften requires harsh conditions, multi-step, potential for thermal runaway with nitro compounds.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields, potential for solvent-free reactions. nih.govOptimization of reaction parameters (power, temperature, time), scalability limitations.
Transition-Metal Catalysis (e.g., C-H Amination)Atom economy, reduced number of synthetic steps, potential for high selectivity. nih.govCatalyst design and cost, functional group tolerance, understanding reaction mechanisms. nih.gov
Flow ChemistryEnhanced safety for nitration/energetic reactions, precise control of parameters, easier scalability, potential for integration of synthesis and purification.Reactor design, handling of solids/precipitates, initial setup cost.

In-Depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is crucial for optimizing existing protocols and discovering new transformations. Future research will require a synergistic approach combining experimental kinetics with high-level computational studies.

Areas for focused investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to explore reaction pathways, identify transition states, and elucidate the roles of catalysts and solvents. beilstein-journals.org This can provide insights into the regioselectivity of the amination on the naphthalene (B1677914) ring and the electronic effects of the nitro group.

Kinetic Studies: Detailed kinetic analysis of the key synthetic steps can help to identify rate-determining steps and optimize reaction conditions for improved efficiency. researchgate.net Studying how substituent changes on either the pyrrolidine or naphthalene moieties affect reaction rates can provide valuable mechanistic data. researchgate.net

Intermediate Trapping and Characterization: The isolation or spectroscopic detection of reaction intermediates is essential for validating proposed mechanisms. nih.gov Techniques such as in-situ NMR or mass spectrometry could be used to monitor the reaction progress and identify transient species.

Rational Design of Derivatives with Tunable Physico-Chemical Properties

The functional properties of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- are dictated by its unique electronic and steric structure. The rational design of new derivatives by modifying the core structure is a key research direction for tailoring its properties for specific applications.

Future design strategies will likely involve:

Modulation of Electronic Properties: The electron-withdrawing nitro group and the electron-donating pyrrolidine ring create a "push-pull" system. Introducing additional substituents on the naphthalene ring could be used to fine-tune the molecule's HOMO-LUMO gap, redox potential, and photophysical properties. researchgate.net

Stereochemical Control: The pyrrolidine ring is a versatile scaffold for introducing chirality. researchgate.net The synthesis of enantiomerically pure derivatives could be important for applications in chiral materials or asymmetric catalysis.

Structure-Property Relationships: A systematic study of newly synthesized derivatives will be necessary to establish clear structure-property relationships. researchgate.net This involves correlating structural changes with observed changes in properties like solubility, thermal stability, and absorption/emission spectra.

Advanced Characterization of Transient Species and Excited States

The nitro-naphthalene moiety suggests that the compound may possess interesting photophysical properties. A significant research challenge lies in the characterization of its short-lived excited states and any transient species formed during chemical reactions.

Advanced techniques that could be applied include:

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy with femtosecond time resolution can directly observe the formation and decay of excited states following photoexcitation. This would provide critical data on energy relaxation pathways.

Computational Photochemistry: Time-dependent DFT (TD-DFT) and other computational methods can model the excited state potential energy surfaces, predict absorption and emission spectra, and identify potential photochemical reaction pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions that may involve radical intermediates, EPR spectroscopy could be used to detect and characterize these transient paramagnetic species.

Integration into Multicomponent Chemical Systems and Hybrid Materials

The structural features of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- make it an attractive building block for more complex supramolecular systems and functional materials.

Future research could explore its integration into:

Multicomponent Reactions (MCRs): Designing MCRs that incorporate a Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- derivative as one of the starting components could provide rapid access to complex molecular architectures. mdpi.combeilstein-journals.org

Hybrid Organic-Inorganic Materials: The pyrrolidine nitrogen atom could be used to anchor the molecule to silica (B1680970) or other inorganic supports, creating hybrid materials. researchgate.net Such materials could find applications in catalysis or as stationary phases in chromatography.

Polymer Synthesis: The molecule could be functionalized with polymerizable groups to be incorporated as a monomer into polymers. The nitro-naphthalene unit could impart specific optical or electronic properties to the resulting polymer.

Table 2: Potential Applications in Multicomponent Systems
System TypeRole of the CompoundPotential Application Area
Multicomponent ReactionsAmine or nucleophilic component.Rapid generation of diverse chemical libraries for screening. mdpi.com
Hybrid Organosilica MaterialsOrganic functional unit providing basicity or specific binding sites. researchgate.netHeterogeneous catalysis, specialized adsorbents.
Functional PolymersMonomer or pendant group imparting charge-transfer or optical properties.Organic electronics, nonlinear optical materials, sensors.

Exploration of Emerging Technologies for Synthesis and Analysis

Leveraging cutting-edge technologies will be essential for overcoming current challenges in the synthesis and analysis of this compound.

Key technologies to explore include:

Automated Synthesis Platforms: The use of robotic systems for high-throughput reaction screening could accelerate the optimization of synthetic routes and the exploration of new derivatives.

Machine Learning and AI: Predictive algorithms could be used to forecast the properties of new derivatives, suggest optimal reaction conditions, and even propose novel synthetic pathways, thereby reducing experimental effort.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could provide detailed information on the three-dimensional structure of the molecule and its derivatives in the gas phase.

Addressing Scalability and Economic Viability for Industrial Applications (non-biological)

For any potential industrial application in materials science (e.g., as dyes, pigments, or components in electronic materials), the scalability and economic viability of the synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- must be addressed.

Major challenges include:

Process Optimization for Scale-Up: A laboratory-scale synthesis often does not translate directly to large-scale production. Research into process optimization, focusing on minimizing steps, using cheaper and safer reagents, and simplifying purification is critical. researchgate.net

Safety Considerations: The handling of nitroaromatic compounds on a large scale requires strict safety protocols due to their potential thermal instability and toxicity.

Cost-Benefit Analysis: A thorough economic analysis is needed to evaluate the cost of starting materials, catalysts, solvents, and energy against the potential value of the final product in a specific application. The development of a highly efficient, catalytic, and continuous synthesis process would be the most impactful factor in improving economic viability.

Q & A

What are the common synthetic routes for preparing 1-(4-nitro-1-naphthalenyl)pyrrolidine derivatives?

Basic Research Question
The synthesis of this compound typically leverages nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient nature of the 4-nitro-1-naphthalenyl moiety. For example, pyrrolidine can act as a nucleophile in SNAr reactions with activated aryl halides or nitroarenes under controlled conditions. Flow chemistry platforms integrated with Design of Experiments (DoE) methodologies are particularly effective for optimizing reaction parameters (e.g., temperature, residence time, stoichiometry) to maximize yield and minimize side products . Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another advanced route, enabling stereochemical diversity in pyrrolidine derivatives .

How does the conformation of the pyrrolidine ring influence the reactivity of 1-(4-nitro-1-naphthalenyl)pyrrolidine in stereoselective transformations?

Advanced Research Question
The pyrrolidine ring's conformation, described by pseudo-rotation parameters (phase angle P and puckering amplitude ϕmax), dictates steric and electronic interactions during reactions. For instance, protonation or deuteration of the pyrrolidine nitrogen can shift the equilibrium between chair-like and twisted conformers, altering regioselectivity in cycloadditions or nucleophilic attacks. Conformational analysis via NMR (e.g., 3J(H,H) coupling constants) combined with computational modeling (DFT) is critical for predicting reactivity. Studies show that axial substituents on the pyrrolidine ring can hinder access to certain transition states, leading to enantioselectivity in catalytic processes .

Which analytical techniques are most effective for characterizing pyrrolidine derivatives?

Basic Research Question
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF MS) is highly effective for structural elucidation, especially when combined with data-independent acquisition modes like Fast-DDA. Electron transfer dissociation (ETD) and collision-induced dissociation (CID) provide complementary fragmentation patterns: ETD preserves labile functional groups (e.g., nitro groups), while CID cleaves stronger bonds, enabling comprehensive structural mapping .

How can Design of Experiments (DoE) optimize the synthesis of pyrrolidine derivatives in flow chemistry systems?

Advanced Research Question
DoE, particularly central composite face (CCF) designs, allows systematic exploration of multi-variable interactions (e.g., temperature, residence time, reagent equivalents). For example, optimizing the SNAr reaction between 2,4-difluoronitrobenzene and pyrrolidine in flow systems revealed that higher pyrrolidine equivalents (2–10) and moderate temperatures (30–70°C) minimize side products. MODDE software can model parameter spaces to identify optimal conditions, outperforming traditional one-factor-at-a-time (OFAT) approaches .

What biological activities have been reported for pyrrolidine derivatives, and how are structure-activity relationships (SAR) studied?

Basic Research Question
Pyrrolidine derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Target Bacteria
2-Methyl-3-(pyridin-2-yl)<125E. coli
Pyrrolidine derivative A150Pseudomonas aeruginosa

SAR studies involve modifying substituents on the pyrrolidine ring and aromatic system. Chloromethyl or nitro groups enhance antibacterial efficacy by improving membrane permeability or target binding .

What challenges arise in resolving isomeric pyrrolidine derivatives, and how can mass spectral networking address this?

Advanced Research Question
Isomeric pyrrolidine alkaloids often share identical molecular formulas but differ in substituent positions. Characteristic fragmentation-assisted mass spectral networking (e.g., using UPLC/Q-TOF MS in Fast-DDA mode) identifies diagnostic ions unique to each isomer. For instance, m/z fragments corresponding to nitro group retention or pyrrolidine ring cleavage can differentiate positional isomers. This approach was validated in the targeted isolation of bioactive alkaloids from Codonopsis pilosula .

How do electron transfer dissociation (ETD) and collision-induced dissociation (CID) provide complementary data for pyrrolidine derivative analysis?

Advanced Research Question
ETD preferentially cleaves N-Cα bonds while preserving post-translational modifications and labile groups (e.g., nitro), making it ideal for sequencing peptides or nitroaromatic compounds. In contrast, CID fragments stronger bonds (C-C, C-O), providing backbone cleavage patterns. Combining both techniques in a single MS workflow enhances structural confidence, as demonstrated in the analysis of proline-rich peptides and nitro-functionalized pyrrolidines .

What role do pyrrolidine derivatives play in drug discovery, particularly in improving target selectivity?

Basic Research Question
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic transition states or adopt bioactive conformations. For example, 2-(chloromethyl)pyrrolidine derivatives are used to design covalent inhibitors targeting cysteine proteases. Rational modifications (e.g., introducing electron-withdrawing groups) enhance binding affinity and metabolic stability, as shown in kinase inhibitor development .

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